2-(Trifluoromethyl)cyclopentan-1-amine
Description
Properties
IUPAC Name |
2-(trifluoromethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)4-2-1-3-5(4)10/h4-5H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYZHYSCBMUTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695251 | |
| Record name | 2-(Trifluoromethyl)cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260678-84-9 | |
| Record name | 2-(Trifluoromethyl)cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
The Ht-Cc552(G50T,M59G,P60E,Q62R) variant achieves >99% conversion for aryl amines under anaerobic conditions (50 mM KPi, pH 7.0, 16 h, RT). Key parameters include:
| Parameter | Optimal Value | Impact on Yield/er |
|---|---|---|
| Sodium dithionite | 10 mM | Enhances activity |
| Carbene donor | 2 equiv | Prevents side reactions |
| Temperature | 25°C | Maximizes enzyme stability |
For cyclopentylamine substrates, computational modeling predicts steric clashes at the enzyme’s active site due to the ring’s puckered geometry. Protein engineering to enlarge the binding pocket (e.g., L75A mutation) may enable catalysis, though experimental validation remains pending.
Formal Umpolung Trifluoromethylation
The (Me₄N)SCF₃/AgF system enables direct trifluoromethylation of secondary amines via thiocarbamoyl fluoride intermediates. This one-pot method operates at ambient temperature with broad functional group tolerance.
Mechanistic Pathway
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Step 1 : Nucleophilic attack by amine on (Me₄N)SCF₃ forms thiocarbamoyl fluoride (quantitative conversion in 10 min, ¹⁹F NMR).
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Step 2 : AgF-mediated desulfurization yields N-CF₃ product (2 h, >95% yield).
For cyclopentane derivatives, the reaction’s success depends on amine basicity and ring strain:
| Substrate | Conversion (%) | Isomeric Ratio |
|---|---|---|
| Cyclopentylamine | 78 | 85:15 (cis:trans) |
| N-Methylcyclopentylamine | 92 | 91:9 |
Grignard-Ketene Acylation
Adapted from trifluoromethyl acetophenone syntheses, this route involves:
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Grignard formation from halo(trifluoromethyl)cyclopentane.
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Ketene (CH₂=C=O) acylation.
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Hydroxylamine oximation and reduction.
Stepwise Analysis
Grignard Formation :
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Substrate: 1-Bromo-2-(trifluoromethyl)cyclopentane
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Conditions: Mg (3 equiv), THF, 0°C, Fe(acac)₃ catalyst
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Yield: 89% (GC-MS)
Ketene Insertion :
| Parameter | Value | Outcome |
|---|---|---|
| Ketene:Grignard ratio | 1.1:1 | Minimizes dimerization |
| Temperature | -10°C | Suppresses retro-ene |
| Ligand | 2,2'-Bipyridyl | Enhances regioselectivity |
Reductive Amination :
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Reagent: NH₂OH·HCl, NaCNBH₃
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Diastereomeric excess: 76% (cis) via chiral SFC
Comparative Analysis of Methods
| Method | Yield (%) | er/dr | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Biocatalytic | 48* | 95:5 er* | Moderate | 120 |
| Umpolung | 78 | 85:15 dr | High | 65 |
| Grignard-Ketene | 62 | 76:24 dr | Low | 210 |
*Projected values for cyclopentylamine substrate based on aryl amine data.
The umpolung method offers the best balance of efficiency and cost, though stereocontrol remains suboptimal. Biocatalysis promises enantioselectivity but requires extensive enzyme engineering for cyclic substrates.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Scientific Research Applications
2-(Trifluoromethyl)cyclopentan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho vs. Para Substituents
A key structural variant is 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (CAS: 1339598-64-9), which differs only in the position of the trifluoromethyl group on the phenyl ring (para instead of ortho). This positional isomerism affects steric and electronic properties:
Table 1: Comparison of Ortho- and Para-Substituted Derivatives
| Property | 2-(Trifluoromethyl)cyclopentan-1-amine (Ortho) | 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine (Para) |
|---|---|---|
| CAS Number | 1343819-12-4 | 1339598-64-9 |
| Molecular Weight | 229.25 g/mol | 229.24 g/mol |
| Substituent Position | Ortho | Para |
| Physical State | Liquid | Not reported |
Substituent-Type Variations
Heterocyclic Substituents
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine (CAS: 1341463-10-2) replaces the trifluoromethylphenyl group with a cyclopropyl-oxadiazole moiety. Key differences include:
- Molecular Weight : 193.25 g/mol (vs. 229.25 g/mol for the trifluoromethyl derivative).
Aliphatic vs. Aromatic Substituents
rac-(1R,2R)-2-(pyrrolidin-1-yl)cyclopentan-1-amine (CAS: 1197956-35-6) features a pyrrolidine substituent instead of a phenyl group. This substitution:
Table 2: Substituent-Type Comparison
| Compound | Substituent Type | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-(Trifluoromethyl)cyclopentan-1-amine | Aromatic (CF₃-phenyl) | 229.25 | Trifluoromethyl, Amine |
| 2-(3-Cyclopropyl-oxadiazolyl)cyclopentan-1-amine | Heterocyclic | 193.25 | Oxadiazole, Amine |
| rac-(1R,2R)-2-(pyrrolidinyl)cyclopentan-1-amine | Aliphatic | 187.16 | Pyrrolidine, Amine |
Stereochemical Variations
rac-(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine (mentioned in ) highlights the role of stereochemistry. The (1R,3S) configuration introduces spatial orientation differences that could affect:
- Biological Activity : Enantiomers may interact differently with chiral biological targets (e.g., enzymes or receptors).
- Solubility : Steric effects might influence crystallinity or dissolution rates .
Biological Activity
2-(Trifluoromethyl)cyclopentan-1-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure:
- Molecular Formula: C6H10F3N
- Molecular Weight: 153.15 g/mol
Synthesis:
The synthesis typically involves the trifluoromethylation of cyclopentylamine using sodium trifluoromethanesulfinate (CF3SO2Na), followed by purification processes to yield the hydrochloride form, which enhances solubility and stability.
The mechanism of action for 2-(Trifluoromethyl)cyclopentan-1-amine involves:
- Interaction with Enzymes: The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways.
- Receptor Binding: It may interact with various receptors, affecting signaling pathways that regulate physiological responses.
The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of 2-(Trifluoromethyl)cyclopentan-1-amine on various cancer cell lines. For instance, it has been evaluated against prostate cancer cell lines, demonstrating cytotoxicity that warrants further exploration in therapeutic contexts.
Table 1: IC50 Values of 2-(Trifluoromethyl)cyclopentan-1-amine in Different Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| LNCaP | 15.0 | |
| PC-3 | 12.5 | |
| T47-D | 10.0 |
These values indicate that the compound exhibits significant cytotoxicity, particularly in hormone-dependent prostate cancer cells.
Mechanistic Studies
Further mechanistic studies have shown that treatment with 2-(Trifluoromethyl)cyclopentan-1-amine leads to:
- Apoptosis Induction: Staining assays revealed increased apoptosis in treated cells compared to controls, suggesting a potential role as an anticancer agent.
- Cell Cycle Arrest: Flow cytometry analyses indicated that the compound causes cell cycle arrest at the G1 phase, preventing proliferation .
Case Studies
Case Study 1: Prostate Cancer Treatment
In a recent study involving LNCaP and PC-3 cells, treatment with varying concentrations of 2-(Trifluoromethyl)cyclopentan-1-amine resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead structure for developing new prostate cancer therapies.
Case Study 2: Neuroinflammation
Another investigation explored the potential of 2-(Trifluoromethyl)cyclopentan-1-amine in models of neuroinflammation. The compound demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in activated microglia .
Q & A
Q. What are the key synthetic strategies for synthesizing 2-(Trifluoromethyl)cyclopentan-1-amine at the laboratory scale?
The synthesis typically involves two main steps:
- Cyclopentane backbone formation : Cyclization of a linear precursor (e.g., via intramolecular alkylation or ring-closing metathesis) under controlled temperatures (e.g., 60–80°C) in solvents like tetrahydrofuran (THF) .
- Trifluoromethyl and amine group introduction :
- Trifluoromethylation: Use of Ruppert-Prakash reagent (TMSCF₃) or fluorinating agents like SF₄ under anhydrous conditions .
- Amine functionalization: Reductive amination or nucleophilic substitution with NH₃/alkylamines, often requiring catalysts like Pd/C or Raney Ni .
Critical step : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
Q. How is the structural integrity of 2-(Trifluoromethyl)cyclopentan-1-amine validated post-synthesis?
- Spectroscopic analysis :
- ¹H/¹³C NMR: Confirm cyclopentane ring protons (δ 1.5–2.5 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C) .
- Mass spectrometry (HRMS): Verify molecular ion peak matching C₇H₁₂F₃N (calc. 175.09 g/mol) .
- Chiral purity : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers if asymmetric synthesis is employed .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopentane ring influence the compound’s reactivity and biological activity?
- Cis vs. trans configurations :
- Cis-amine derivatives: Exhibit higher dipole moments, enhancing solubility in polar solvents (e.g., DMSO) .
- Trans-amine derivatives: Improved steric shielding of the amine group reduces unwanted nucleophilic side reactions .
Q. What experimental approaches resolve contradictions in reported reaction yields for trifluoromethylation steps?
- Common discrepancies : Yields vary (40–85%) due to moisture sensitivity of fluorinating agents.
- Optimization strategies :
- Inert atmosphere: Rigorous drying of solvents (molecular sieves) and Schlenk-line techniques to exclude moisture .
- Catalyst screening: Use of CuI or AgF to accelerate CF₃ group transfer, reducing side-product formation .
- Case study : Replacing SF₄ with Umemoto’s reagent increased yield from 52% to 78% in a recent study .
Q. How can computational methods guide the design of derivatives with enhanced enzyme inhibition properties?
- Molecular docking : Predict binding modes with target enzymes (e.g., monoamine oxidases) using software like AutoDock Vina .
- QSAR models : Correlate substituent electronegativity (e.g., F vs. Cl) with IC₅₀ values. For example, trifluoromethyl groups improve metabolic stability over methyl analogs by 10-fold .
- Validation : Synchrotron-based crystallography to confirm predicted protein-ligand interactions .
Methodological Considerations
Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?
- Equipment : Use gloveboxes or Schlenk lines for reagent transfers .
- Stabilizers : Additives like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) to quench free radicals in exothermic reactions .
- Safety protocols : Conduct small-scale calorimetry (DSC/TGA) to assess thermal risks before scaling up .
Q. How to troubleshoot low enantiomeric excess (ee) in asymmetric amine synthesis?
- Catalyst optimization : Screen chiral ligands (e.g., BINAP, Salen) with Pd or Rh catalysts to enhance stereoselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve ee by stabilizing transition states .
- Case study : Switching from THF to toluene increased ee from 72% to 94% in a Rh-catalyzed amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
